5.4-Fold Higher Enzyme Inhibition Potency (Ki) of trans,trans-Farnesyl Bromide vs. trans,trans-Farnesyl Chloride
In a head-to-head inhibition study of NADP+-farnesol dehydrogenase from Plutella xylostella, trans,trans-farnesyl bromide exhibited a Ki value of 0.44 µM, which is 5.4-fold lower (i.e., more potent) than the Ki value of 2.36 µM observed for trans,trans-farnesyl chloride [1]. At a fixed inhibitor concentration of 1.0 µM, trans,trans-farnesyl bromide reduced enzyme relative activity to 27%, whereas trans,trans-farnesyl chloride reduced activity to only 36% [1].
| Evidence Dimension | Inhibition constant (Ki) for NADP+-farnesol dehydrogenase |
|---|---|
| Target Compound Data | Ki = 0.44 µM; Relative activity at 1.0 µM inhibitor = 27% |
| Comparator Or Baseline | trans,trans-Farnesyl chloride: Ki = 2.36 µM; Relative activity at 1.0 µM = 36% |
| Quantified Difference | 5.4-fold lower Ki (0.44 µM vs. 2.36 µM); 9 percentage-point greater relative activity reduction (27% vs. 36%) |
| Conditions | NADP+-farnesol dehydrogenase from Plutella xylostella; inhibitor concentration 1.0 µM; kinetic assay |
Why This Matters
The 5.4-fold higher potency and competitive inhibition mechanism of trans,trans-farnesyl bromide provide a more reliable tool for probing NADP+-farnesol dehydrogenase function compared to the chloride analog, which exhibits uncompetitive inhibition and reduced potency.
- [1] Molecular characterization and enzyme inhibition studies of NADP+-farnesol dehydrogenase from diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae). Oxford Academic, 2021. Table: Analog inhibitor (1.0 µM) - Relative activity (%) and Ki values. View Source
